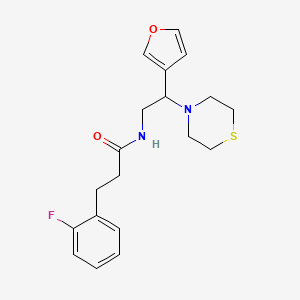

3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide

Description

3-(2-Fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-fluorophenyl group at the carbonyl terminus and a thiomorpholinoethyl-furan-3-yl moiety at the amine terminus. The compound’s structure integrates key pharmacophoric elements:

- Furan-3-yl: A five-membered oxygen-containing heterocycle contributing to aromatic stacking and metabolic stability .

- Thiomorpholinoethyl group: A sulfur-containing morpholine derivative, which may improve solubility and modulate pharmacokinetics compared to oxygenated morpholine analogs .

Its synthesis likely involves amide coupling strategies, as seen in related compounds .

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c20-17-4-2-1-3-15(17)5-6-19(23)21-13-18(16-7-10-24-14-16)22-8-11-25-12-9-22/h1-4,7,10,14,18H,5-6,8-9,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZKVARXAWWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)CCC2=CC=CC=C2F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide , also known as a thiomorpholine derivative, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound features a fluorophenyl group , a furan ring , and a thiomorpholine moiety . The synthesis typically involves multiple steps, including:

- Formation of the Fluorophenyl Intermediate : Starting from commercially available precursors.

- Synthesis of the Furan Derivative : Achieved via the Paal-Knorr synthesis.

- Thiomorpholine Formation : Synthesized through the reaction of diethanolamine with sulfur dichloride.

- Coupling Reactions : Final coupling to form the desired amide through reactions involving isocyanates.

These synthetic routes are crucial for producing compounds with specific biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer or neurological disorders.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

The presence of the fluorophenyl group is believed to enhance binding affinity, while the furan and thiomorpholine components contribute to pharmacokinetic properties.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.

- Anticonvulsant Properties : Thiomorpholine derivatives have been reported as effective KCNQ potassium channel openers, which can be beneficial in treating seizure disorders .

- Antimicrobial Effects : Compounds containing furan and thiomorpholine rings have demonstrated antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential applications:

Comparison with Similar Compounds

Key Observations:

- Fluorophenyl Position: Ortho-fluorine (target compound) vs.

- Heterocyclic Moieties: Furan (target) vs. thiophene (thiophene fentanyl) modifies aromaticity and metabolic pathways. Sulfur in thiomorpholinoethyl (target) may enhance lipophilicity compared to oxygenated morpholine .

- Amide Backbone Variations : Methylthio and trifluoromethoxy groups (3t) increase steric bulk and electron-withdrawing effects, likely influencing bioactivity .

Pharmacological and Toxicological Profiles

- Para-Fluorofentanyl: Exhibits µ-opioid receptor agonism with potency influenced by fluorine position.

- Thiophene Fentanyl : Higher lipophilicity from thiophene may enhance blood-brain barrier penetration, increasing overdose risk .

- Target Compound: No direct toxicity data, but thiomorpholinoethyl groups are structurally novel; preclinical safety studies are warranted .

Physicochemical and Analytical Data

Comparative analytical data for propanamide derivatives:

- Key Differences: The target compound’s furan and thiomorpholino groups would produce distinct ¹H NMR shifts (e.g., furan protons at ~6.3–7.1 ppm) compared to phenyl or thiophene analogs .

Q & A

Q. How can the synthesis of 3-(2-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)propanamide be optimized for yield and purity?

The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring coupling. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane improve reactant solubility and reaction efficiency .

- Temperature control : Maintaining 0–5°C during thiomorpholine coupling prevents side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR verify the presence of the 2-fluorophenyl (δ 7.2–7.4 ppm) and furan-3-yl (δ 6.3–6.5 ppm) moieties .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 435.12) confirms molecular formula .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties?

The 2-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) and metabolic stability by reducing oxidative metabolism. This is validated via:

- Computational modeling : DFT calculations predict electron-withdrawing effects from fluorine, stabilizing the aromatic ring .

- Solubility assays : Low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation with cyclodextrins or lipid-based carriers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC variability in kinase inhibition) may arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use ATP concentrations fixed at 1 mM for kinase assays to minimize variability .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .

- Meta-analysis : Compare data across studies with similar cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. What experimental design considerations are critical for elucidating the compound’s mechanism of action?

Target identification requires a multi-modal approach:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins in cancer cell lysates .

- Kinase profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .

- Molecular dynamics simulations : Model interactions with potential targets (e.g., PI3Kγ) to guide mutagenesis studies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Key parameters to address include bioavailability and half-life:

- Prodrug strategies : Introduce ester moieties at the amide nitrogen to enhance intestinal absorption .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan ring oxidation) .

- Pharmacokinetic modeling : Use allometric scaling from rodent data (t = 2.5 hrs) to predict human dosing regimens .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s cytotoxicity be interpreted?

Discrepancies in cytotoxicity (e.g., LC ranging from 5 µM to 50 µM) may reflect:

- Cell line heterogeneity : Test in isogenic pairs (e.g., p53 wild-type vs. knockout) to isolate genetic factors .

- Assay interference : The thiomorpholinoethyl group may quench fluorescence in MTT assays; validate via trypan blue exclusion .

- Batch variability : Ensure compound purity is ≥98% via LC-MS and control for DMSO solvent effects (<0.1% final concentration) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.